Adenosine, 8-azido-

Descripción general

Descripción

Adenosine, 8-azido-, also known as 8-Azido-cyclic adenosine diphosphate-ribose, is a compound that has been used in scientific research .

Synthesis Analysis

The synthesis of Adenosine, 8-azido- involves the creation of an adenosine analog, probe 1, with a photoaffinity group and biotin tag . This probe was able to label and capture individual recombinant adenosine binding proteins (ABPs) with good target selectivity . Another synthesis method involves the creation of a fluorescent and photoreactive ATP analog .Molecular Structure Analysis

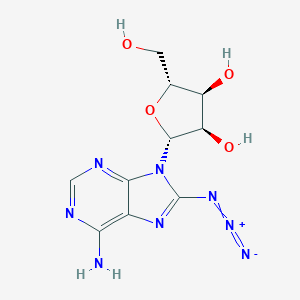

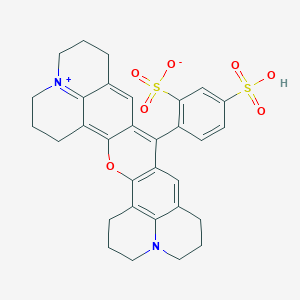

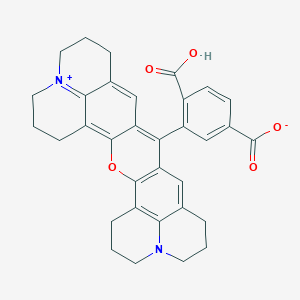

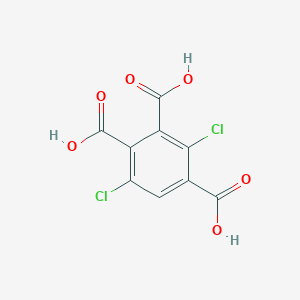

The molecular formula of Adenosine, 8-azido- is C10H15N8O13P3 . It has a molecular weight of 548.19 g/mol . The structure of the compound includes an adenosine core structure with a photocrosslinkable azido group attached to the 8-position .Chemical Reactions Analysis

Adenosine, 8-azido- can be incorporated into RNA by 3’-End Labeling with yeast Poly (A) Polymerase (yPAP) . It can also be used to identify protein ATP-binding sites . The resulting azide-functionalized RNA can subsequently be processed via Cu (I)-free (azide-DBCO) or Cu (I)-catalyzed (azide-alkyne) click chemistry .Physical And Chemical Properties Analysis

Adenosine, 8-azido- is a colorless to slightly yellow solution in water . It has a concentration of 10 mM - 11 mM and a pH of 7.5 ±0.5 . Its spectroscopic properties include a λ max of 281 nm and ε of 13.3 L mmol-1 cm-1 (Tris-HCl pH 7.5) .Aplicaciones Científicas De Investigación

In Vitro and Nonhuman In Vivo Laboratory Applications

8-Azidoadenosine is intended for use in various laboratory settings, including in vitro (outside a living organism) and nonhuman in vivo (within a living organism) experiments. It is not approved for drug, household, or related uses .

Fluorescence Imaging in Living Cells

This compound has been used in concentration-dependent imaging experiments within living cells. Specifically, 8-Azidoadenosine 3′,5′-cyclic monophosphate (8-azido cAMP) can be directly detected in living cells using Cu-free azide-alkyne cycloaddition, which allows for fluorescence light-up to probe cAMP derivatives .

Cancer Research

Although not a selective inhibitor, 8-Azidoadenosine has been shown to exhibit similar toxicity to both ADAR-dependent and -independent cancer cell lines. This suggests its potential use in cancer research to study the effects on various cancer types .

Biochemistry of Nucleic Acids

Research interests around 8-Azidoadenosine include the chemistry and biochemistry of nucleic acids, particularly focusing on functional RNAs and the introduction of azido groups into nucleoside monomers and oligonucleotides .

Adenosine Analog Applications

As an adenosine analog, 8-Azidoadenosine acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression. This highlights its potential therapeutic applications in conditions requiring vasodilation or cancer treatment .

Chemical Synthesis

The compound is also involved in chemical synthesis processes, particularly in the introduction of azido groups into nucleoside monomers and oligonucleotides, which can have various downstream applications .

Mecanismo De Acción

Target of Action

The primary target of 8-Azidoadenosine is the RNA editing enzyme ADAR . ADAR, or Adenosine Deaminase Acting on RNA, is an enzyme that edits adenosine to inosine in double-stranded RNAs . This enzyme is an attractive therapeutic target for multiple cancers .

Mode of Action

8-Azidoadenosine is an analogue of adenosine in which the hydrogen in position 8 of the adenine nucleobase is replaced by an azido group . This modification allows 8-Azidoadenosine to interact with its targets in a unique way.

Biochemical Pathways

The biochemical pathways affected by 8-Azidoadenosine are primarily related to the function of ADAR and the process of RNA editing . .

Pharmacokinetics

8-Azidoadenosine is a crystallized or lyophilized solid . Due to its increased lipophilicity, the solubility of 8-Azidoadenosine in water or buffer is limited . It is recommended to dissolve it first in a small volume of dimethyl sulfoxide (DMSO) and then pipet it into the aqueous stock solution needed .

Result of Action

It has been directly detected in living cells, by applying cu-free azide-alkyne cycloaddition to probe camp derivatives by fluorescence light-up .

Action Environment

8-Azidoadenosine is light-sensitive and should be kept in the dark . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Safety and Hazards

Direcciones Futuras

Adenosine, 8-azido- has been used in research for global-scale profiling of nucleoside and nucleotide-binding proteins . It has shown potential in enriching for nucleoside- and nucleotide-binding proteins in a complex protein mixture . This points towards a unique set of proteins that can be examined in the context of further understanding mechanisms of disease, or fundamental biological processes in general .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJLJOJCMUFWDY-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, 8-azido- | |

CAS RN |

4372-67-2 | |

| Record name | 8-Azidoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)